ETHYL 2-[2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE
Description
Ethyl 2-[({[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate is a complex organic compound that features a unique combination of functional groups, including an indole ring, an azepane ring, and a benzoate ester
Properties
IUPAC Name |
ethyl 2-[[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-2-34-27(33)20-11-5-7-13-22(20)28-25(31)19-35-24-17-30(23-14-8-6-12-21(23)24)18-26(32)29-15-9-3-4-10-16-29/h5-8,11-14,17H,2-4,9-10,15-16,18-19H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVNEWDYIFDAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the indole compound.
Thioacetylation: The indole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives.
Formation of the Benzoate Ester: Finally, the benzoate ester is formed through esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[({[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the indole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole or azepane derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of indole derivatives with biological systems, including their role in signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic amino acids in the active site of enzymes, while the azepane ring can provide additional binding interactions. The thioacetyl group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[({[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate: Unique due to its combination of indole, azepane, and benzoate ester.
Indole-3-acetic acid: A simpler indole derivative with significant biological activity.
Azepane derivatives: Compounds containing the azepane ring, used in various pharmaceutical applications.
Uniqueness
Ethyl 2-[({[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate is unique due to its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
